CaSR Antagonism: Ligustroflavone vs. Synthetic Comparator NPS-2143
Ligustroflavone acts as a CaSR antagonist with an IC50 of 4.2 μM in a luciferase reporter assay in HEK293T cells, exhibiting dose-dependent inhibition (1-8 μM) [1]. In contrast, the synthetic calcilytic NPS-2143 is significantly more potent in the same assay system, with an IC50 of approximately 43 nM [2].
| Evidence Dimension | CaSR Antagonism (IC50) |
|---|---|
| Target Compound Data | 4.2 μM |
| Comparator Or Baseline | NPS-2143: 43 nM (0.043 μM) |
| Quantified Difference | NPS-2143 is ~98-fold more potent. |
| Conditions | HEK293T cells transfected with human CaSR plasmid; luciferase reporter assay. |
Why This Matters
Ligustroflavone provides a naturally-derived, moderate-potency alternative to highly potent synthetic CaSR antagonists, suitable for mechanistic studies where complete receptor blockade is not desired or for exploring adjunct pathways.
- [1] Feng R, Ding F, Mi XH, et al. Protective Effects of Ligustroflavone, an Active Compound from Ligustrum lucidum, on Diabetes-Induced Osteoporosis in Mice: A Potential Candidate as Calcium-Sensing Receptor Antagonist. Am J Chin Med. 2019;47(2):457-476. DOI: 10.1142/S0192415X1950023X. View Source
- [2] Nemeth EF, Delmar EG, Heaton WL, et al. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone. J Pharmacol Exp Ther. 2001;299(1):323-31. PMID: 11561095. View Source
